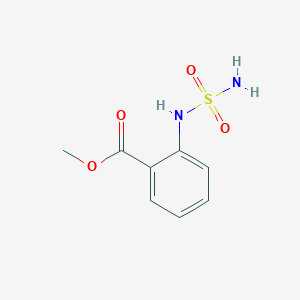

Methyl 2-(sulfamoylamino)benzoate

Description

Evolution of Synthetic Strategies for Complex Benzoate (B1203000) Architectures

The synthesis of complex benzoate architectures has undergone a significant transformation over the decades. Early methods often relied on classical multi-step procedures which, while effective, were often plagued by long reaction times and the generation of substantial waste. google.com A major leap forward has been the advent of transition-metal-catalyzed C-H activation, which offers a more atom-economical and efficient alternative to traditional synthetic routes. researchgate.net This modern approach allows for the direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials and thereby shortening the synthetic sequence. rsc.org

Furthermore, the development of novel catalytic systems, including those based on palladium and copper, has expanded the scope of accessible benzoate structures. google.comacs.org Researchers are now able to introduce a wide array of functional groups with high levels of control over regioselectivity and stereoselectivity. The use of specialized ligands and additives has also been instrumental in overcoming challenges associated with sterically hindered substrates and in minimizing side reactions. rsc.org The continual refinement of these synthetic strategies is crucial for the efficient production of complex benzoate esters for a variety of applications.

Significance of Sulfonylamino and Related Motifs in Contemporary Organic Chemistry Research

The sulfonylamino group, and the broader class of sulfur-containing motifs, are considered "privileged" in medicinal chemistry. nih.gov This is due to their prevalence in a wide range of pharmacologically active compounds. nih.gov The sulfonamide moiety, a key feature of Methyl 2-(sulfamoylamino)benzoate, is a cornerstone in the design of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The presence of a sulfur atom, in its various oxidation states, imparts unique physicochemical properties to a molecule, influencing its solubility, binding affinity, and metabolic stability. nih.gov Sulfonylamino groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. nih.gov This has made them a focal point in the development of targeted therapies, including inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. mdpi.com The structural diversity offered by sulfonylamino-containing compounds ensures their continued importance in the quest for new and more effective drugs. nih.gov

Current Research Trajectories and Challenges in Functionalized Aromatic Ester Synthesis

Current research in the synthesis of functionalized aromatic esters is directed towards several key goals. A primary objective is the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, the reduction of waste, and the development of catalytic systems that operate under milder reaction conditions. rsc.org The concept of "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis, is a particularly active area of research, as it allows for the rapid generation of diverse compound libraries for drug discovery. acs.org

Despite significant progress, several challenges remain. The selective functionalization of specific C-H bonds in the presence of multiple reactive sites continues to be a hurdle. acs.org Furthermore, the synthesis of highly substituted and sterically congested aromatic esters can be difficult, often requiring the development of bespoke catalytic systems. rsc.org Overcoming these challenges will require a deeper understanding of reaction mechanisms and the continued development of innovative synthetic methodologies. The pursuit of novel, efficient, and selective reactions for the synthesis of functionalized aromatic esters remains a vibrant and important area of chemical research. acs.org

Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | methyl 2-sulfamoylbenzoate | nih.gov |

| Molecular Formula | C₈H₉NO₄S | sigmaaldrich.com |

| Molecular Weight | 215.23 g/mol | sigmaaldrich.com |

| Melting Point | 126-128 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 57683-71-3 | sigmaaldrich.com |

Properties

CAS No. |

127903-06-4 |

|---|---|

Molecular Formula |

C8H10N2O4S |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

methyl 2-(sulfamoylamino)benzoate |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)6-4-2-3-5-7(6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |

InChI Key |

WSZJADHVJOBSJL-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)N |

Synonyms |

Benzoic acid, 2-[(aminosulfonyl)amino]-, methyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Sulfamoylamino Benzoate and Structural Analogues

Strategies for Constructing the Benzoate (B1203000) Ester Core

The formation of the methyl benzoate scaffold is a foundational step in the synthesis of the target molecule. This can be achieved through various esterification methods and by building upon pre-functionalized aromatic precursors.

Classical and Modern Esterification Pathways of Benzoic Acid Derivatives

The most direct route to methyl benzoate and its derivatives is the esterification of the corresponding benzoic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, remains a widely used method. pbworks.comuomustansiriyah.edu.iq This equilibrium-driven process typically involves reacting a benzoic acid derivative with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. pbworks.comuomustansiriyah.edu.iqyoutube.com The mechanism proceeds through protonation of the carbonyl group of the carboxylic acid, followed by nucleophilic attack of methanol. pbworks.comuomustansiriyah.edu.iq

Modern advancements have introduced the use of solid acid catalysts, such as zirconium or titanium-based catalysts, which offer advantages in terms of reusability and reduced environmental impact compared to traditional mineral acids. mdpi.com These catalysts can facilitate the direct condensation of benzoic acid and methanol, in some cases without the need for an auxiliary Brønsted acid. mdpi.com

Another approach involves the enzymatic methylation of benzoic acid using S-adenosyl-L-methionine (SAM) as the methyl group donor, catalyzed by enzymes like S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.gov This method is particularly relevant in biosynthetic pathways.

| Esterification Method | Catalyst | Key Features | References |

| Fischer-Speier Esterification | Sulfuric Acid, Hydrochloric Acid | Equilibrium-driven, requires excess alcohol. | pbworks.comuomustansiriyah.edu.iqyoutube.com |

| Solid Acid Catalysis | Zirconium/Titanium-based | Reusable catalyst, environmentally friendly. | mdpi.com |

| Enzymatic Methylation | BAMT | Utilizes SAM as a methyl donor, biosynthetic route. | nih.gov |

Precursor Synthesis and Functionalization of the Aromatic Ring

An alternative strategy involves the synthesis of the benzoate ester from a pre-functionalized aromatic ring. This approach allows for the introduction of various substituents onto the benzene (B151609) ring prior to esterification. The functionalization of aromatic rings can be achieved through a variety of reactions, including electrophilic aromatic substitution, which allows for the introduction of groups like halogens or nitro groups. organic-chemistry.orgkhanacademy.org The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming group. khanacademy.orgyoutube.com For instance, an electron-donating group will direct incoming electrophiles to the ortho and para positions, while an electron-withdrawing group will direct them to the meta position. khanacademy.org

The synthesis of substituted benzene rings often involves a sequence of reactions to install the desired functional groups in the correct positions. khanacademy.orgyoutube.com For example, a Friedel-Crafts acylation can introduce an acyl group, which is a meta-director. khanacademy.org This can then be followed by other substitution reactions. The acyl group can later be reduced to an alkyl group if needed. youtube.com

Introduction of the Sulfonylamino and Sulfamoyl-Containing Functionalities

The introduction of the sulfonylamino and sulfamoyl groups is a critical step in the synthesis of the target molecule and its analogues. This often involves the formation of a sulfonamide linkage to the aromatic ring.

Synthetic Approaches for Incorporating Sulfonylamino Linkages onto Aromatic Systems

The traditional method for creating arylsulfonamides involves a two-step process: chlorosulfonylation of the aromatic ring followed by amination. nih.gov However, this method can be harsh. More recent and milder methods have been developed. One such method involves the direct synthesis of arylsulfonamides from electron-rich aromatic compounds using an in situ generated N-sulfonylamine as the electrophile. nih.gov This reaction proceeds under mild conditions and is tolerant of various functional groups. nih.gov

Another innovative approach is the copper-catalyzed decarboxylative chlorosulfonylation of aromatic acids, followed by a one-pot amination to form the sulfonamide. nih.gov This method is advantageous as it utilizes readily available carboxylic acids and amines. nih.gov

| Method | Reagents | Key Features | References |

| Traditional Method | Chlorosulfonic acid, Ammonia (B1221849) | Harsh conditions. | nih.gov |

| Direct Sulfonamidation | In situ generated N-sulfonylamine | Mild conditions, good functional group tolerance. | nih.gov |

| Decarboxylative Chlorosulfonylation | Copper catalyst, SO2, Amine | Utilizes carboxylic acids and amines directly. | nih.gov |

Regioselective Functionalization Strategies for Ortho-Substituted Benzoates

Achieving regioselective functionalization, particularly at the ortho position of a substituted benzoate, is a significant challenge in organic synthesis. Carboxylate-directed ortho-C-H functionalization has emerged as a powerful tool to introduce substituents specifically at the position adjacent to the ester group. nih.gov For instance, ruthenium-catalyzed ortho-C-H allylation of benzoic acids has been demonstrated. nih.gov

The synthesis of methyl 2-(sulfamoylamino)benzoate itself can be approached by starting with 2-aminobenzoic acid (anthranilic acid). nist.govhmdb.ca The amino group can be converted to a sulfonamide, followed by esterification of the carboxylic acid. The synthesis of related compounds, such as methyl 2-halo-5-sulfamoyl-benzoates, has been achieved through nucleophilic substitution reactions on di-halogenated sulfamoyl benzoates. nih.gov

Exploration of Alternative Amidation and Sulfonylation Routes

Research into alternative amidation and sulfonylation methods is ongoing, driven by the need for more efficient and sustainable synthetic routes. Direct amidation of esters with amines, catalyzed by transition metals or lanthanides, represents a more atom-economical approach compared to methods requiring pre-activation of the carboxylic acid. mdpi.com

Alternative sulfonylation reactions are also being explored. For example, the palladium-catalyzed carbonylative generation of sulfonyl isocyanates from sulfonyl azides can lead to the formation of N-sulfonyl amidines. researchgate.net While not a direct route to sulfonamides, this chemistry highlights the diverse reactivity of sulfonyl-containing compounds. Furthermore, enzymatic approaches for amide bond formation, using ATP-grasp enzymes or lipases, offer mild and selective alternatives to traditional chemical methods. nih.gov

Multi-Step Synthesis Design and Optimization

The construction of this compound and its structural analogues relies on carefully planned multi-step synthetic sequences. These routes are designed for the efficient assembly of the target molecule from readily available precursors, with significant efforts directed towards optimizing reaction conditions to maximize yields and purity.

Sequential Reaction Planning for Efficient Assembly of the Target Structure

The synthesis of complex benzoates is typically achieved through a linear sequence of reactions, where functional groups are introduced or modified one after another. A common strategy for producing related compounds, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, begins with a simple precursor like salicylic (B10762653) acid. researchgate.net This process involves a four-step reaction sequence: etherification, sulfonyl chlorination, amination, and esterification. researchgate.net Optimization of reaction parameters such as molar ratios, time, and temperature at each stage is crucial for improving the total yield. For instance, an optimized process for a structural analogue resulted in yields of 92.6% for etherification, 95.7% for sulfonyl chlorination, 75.8% for amination, and 97.4% for esterification, culminating in a total yield of 63.7%. researchgate.net

Another well-documented synthetic pathway for structural analogues, specifically methyl halo-substituted-sulfamoyl-benzoates, starts with di-halogenated precursors like methyl 2,4-dichloro-5-sulfamoyl-benzoate. nih.gov The synthesis proceeds through nucleophilic substitution reactions where a halogen atom is replaced by various sulfur-containing nucleophiles or other functional groups. nih.gov For example, the reaction of 2,4-dihalo-5-sulfamoyl-benzoates with aromatic thiols in boiling methanol with triethylamine (B128534) yields para-substituted products. nih.gov The amide group of substituted intermediates can then be converted to the final ester group using reagents like thionyl chloride and methanol. nih.gov

A detailed synthetic route for a key intermediate, 2-methoxy-5-sulfamoylbenzoate, involves reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in the presence of a cuprous bromide catalyst. google.com This method is noted for its high yield (around 95%) and good product quality. google.com

Table 1: Optimized Four-Step Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate

| Reaction Step | Precursor | Key Reagents | Optimized Yield |

|---|---|---|---|

| Etherification | Salicylic Acid | Dimethyl sulfate, Sodium hydroxide | 92.6% |

| Sulfonyl Chlorination | 2-methoxybenzoic acid | Chlorosulfonic acid | 95.7% |

| Amination | 2-methoxy-5-chlorosulfonylbenzoic acid | Ammonia | 75.8% |

| Esterification | 2-methoxy-5-aminosulfonylbenzoic acid | Methanol, Sulfuric acid | 97.4% |

Data sourced from process optimization studies for a structural analogue. researchgate.net

Catalytic Systems and Their Application in Benzoate Synthesis

Catalysis is fundamental to the synthesis of methyl benzoates, with a variety of systems employed to facilitate esterification and other key transformations. Traditionally, the synthesis of methyl benzoate is catalyzed by inorganic and organic acids such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. mdpi.comresearchgate.net However, these homogeneous catalysts pose challenges related to recovery and waste generation. mdpi.com The esterification reaction using concentrated sulfuric acid often requires harsh conditions and long reaction times to achieve acceptable yields of 50-60%. researchgate.net

To overcome these limitations, research has shifted towards heterogeneous and advanced catalytic systems. Solid acid catalysts, such as those based on zirconium and titanium, have emerged as effective alternatives. mdpi.comresearchgate.net A Zr/Ti solid acid catalyst has been successfully used for the direct condensation of various benzoic acids with methanol, demonstrating high activity without the need for other auxiliary acids. mdpi.comresearchgate.net Another approach involves using treated zeolites with acid sites, which can achieve yields comparable to those obtained with concentrated sulfuric acid, thereby dispensing with the problematic liquid acid. researchgate.net

Palladium complexes are also highly effective, particularly for the alkoxycarbonylation of aryl halides to produce methyl benzoates. researchgate.net The [PdCl2(Xantphos)] complex, for example, has shown very high activity for the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net The optimization of this catalytic system, including the use of co-catalysts and additives like ferrocene, can lead to exceptionally high turnover frequencies (TOFs) exceeding 300,000 h⁻¹. researchgate.net For specific transformations, catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been used as recyclable options for the acylation of alcohols and phenols under base-free conditions. organic-chemistry.org

Table 2: Comparison of Catalytic Systems in Benzoate Synthesis

| Catalyst Type | Example | Application | Advantages |

|---|---|---|---|

| Traditional Acid | Sulfuric Acid (H₂SO₄) | Esterification | Low cost |

| Solid Acid | Zr/Ti Oxide | Esterification | Recoverable, reduces wastewater, high activity |

| Palladium Complex | [PdCl2(Xantphos)] | Carbonylation of Aryl Halides | Very high activity and turnover frequency |

| Organocatalyst | DMAP·HCl | Acylation | Recyclable, base-free conditions |

Information compiled from studies on various benzoate synthesis methods. mdpi.comresearchgate.netorganic-chemistry.org

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design of this compound and related compounds. This involves a concerted effort to improve atom economy, reduce waste, and utilize environmentally safer reaction conditions.

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.com Many traditional synthetic routes, such as substitution and elimination reactions, often exhibit poor atom economy due to the formation of stoichiometric by-products. primescholars.com For instance, a base-promoted dehydrohalogenation can have an atom economy as low as 27% because all atoms of the base are wasted in unwanted side products. primescholars.com

In the context of benzoate synthesis, the move away from traditional acid catalysts like sulfuric acid is a significant step towards better waste reduction. mdpi.comresearchgate.net These conventional acids are not recoverable and necessitate large amounts of water for neutralization and cleaning, generating substantial wastewater. mdpi.com The adoption of recoverable solid acid catalysts minimizes this waste stream. mdpi.comresearchgate.net Furthermore, process optimization plays a vital role in waste reduction by maximizing the conversion of starting materials into the final product, thus minimizing the generation of side products and unreacted materials. researchgate.net

Specific synthetic methods for analogues have been developed with the explicit goal of shortening the process and avoiding the "three wastes" (waste gas, wastewater, and solid waste), making them more suitable for industrial-scale production. google.com Even waste streams, such as the crystallization mother liquor from the production of a related compound, can be treated to recover valuable materials like saccharin, thereby reducing production costs and environmental pollution. google.com

Development of Environmentally Benign Reaction Conditions and Solvents

The development of greener synthetic routes also focuses on the reaction conditions themselves. This includes the use of less hazardous solvents and the design of processes that are more energy-efficient. In the synthesis of a methyl 2-methoxy-5-sulfamoylbenzoate analogue, tetrahydrofuran (B95107) (THF) was used as the reaction solvent, and the process was highlighted as being environmentally friendly and suitable for large-scale production. google.com

The use of domino reactions, which involve several bond-forming events in a single operation, represents an efficient and eco-compatible tool in organic synthesis. mdpi.com Such processes reduce the need for multiple reaction steps, solvent-intensive workups, and purification procedures, thereby minimizing energy consumption and waste. While detailed for benzodiazepine (B76468) synthesis, these palladium-catalyzed domino processes, including carboamination and aminoarylation, exemplify advanced strategies that could be adapted for the synthesis of complex benzoates. mdpi.com The ultimate goal is to create synthetic pathways that are not only high-yielding but also inherently safer and more sustainable, avoiding harsh reagents and the generation of polluting by-products. google.com

Reaction Mechanisms and Kinetic Investigations of Substituted Benzoates

Elucidation of Mechanistic Pathways for Ester Formation and Interconversion

The formation of Methyl 2-(sulfamoylamino)benzoate, an ester, fundamentally involves the esterification of 2-(sulfamoylamino)benzoic acid with methanol (B129727). The generally accepted mechanism for such reactions proceeds via a nucleophilic acyl substitution. The process is typically catalyzed by an acid, which protonates the carbonyl oxygen of the benzoic acid derivative, thereby increasing the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.

Interconversion reactions for a simple ester like this compound primarily involve transesterification or hydrolysis. Transesterification can occur in the presence of another alcohol and a suitable catalyst, leading to the exchange of the methoxy (B1213986) group for a different alkoxy group. Hydrolysis, the reverse of esterification, can occur under either acidic or basic conditions, yielding 2-(sulfamoylamino)benzoic acid and methanol. The mechanism of hydrolysis also proceeds through a tetrahedral intermediate. semanticscholar.org

Mechanisms of Sulfonylamino Group Transformations and Stability

The sulfonylamino group (–NHSO2–) in this compound is a critical determinant of its chemical properties. The stability of this group is influenced by the electronic environment and the presence of adjacent functional groups. The nitrogen atom of the sulfonamide is generally considered to be non-basic due to the strong electron-withdrawing effect of the sulfonyl group.

Transformations of the sulfonylamino group can occur under specific reaction conditions. For instance, N-alkylation or N-acylation can take place in the presence of a strong base that can deprotonate the sulfonamide nitrogen, followed by reaction with an electrophile.

The conformational preference of the sulfonylamino group also plays a role in its stability and reactivity. Studies on related sulfonamides have shown that different conformations can arise from the orientation of the amino group hydrogen atoms relative to the oxygen atoms of the sulfonyl group. nih.gov These conformations, often labeled as eclipsed or staggered, can have different energy levels, with the most stable conformer being the one that minimizes steric repulsion and maximizes favorable electronic interactions. nih.gov For instance, theoretical calculations on benzenesulfonamide (B165840) (BSA) and its derivatives indicate that eclipsed conformers are generally more stable. nih.gov

Kinetic Analysis of Key Synthetic Steps and Side Reactions

A kinetic analysis of the synthesis of this compound provides quantitative insights into the reaction rates and the factors that govern them. The key synthetic step, the esterification of 2-(sulfamoylamino)benzoic acid, typically follows second-order kinetics, being first order in both the carboxylic acid and the alcohol under acidic catalysis.

The rate of esterification is significantly influenced by the reaction conditions, including temperature, catalyst concentration, and the nature of the solvent. The use of a solid acid catalyst, such as a Zr/Ti composite, has been shown to be effective in the synthesis of various methyl benzoates. mdpi.com The catalytic cycle in such cases involves the activation of the carboxyl group by the Lewis acidic sites on the catalyst surface. mdpi.com

Side reactions can compete with the main esterification reaction, potentially reducing the yield of the desired product. One common side reaction is the dehydration of the starting carboxylic acid, if conditions are harsh enough, although this is less common for aromatic carboxylic acids. Another potential side reaction could involve transformations of the sulfonylamino group, as discussed in the previous section, particularly if inappropriate reagents or conditions are employed.

Influence of Substituent Effects on Reaction Mechanisms and Rates

The presence of the sulfamoylamino group at the ortho position of the benzoate (B1203000) ring exerts significant electronic and steric effects on the reaction mechanism and rate of esterification. Electronically, the sulfamoylamino group is electron-withdrawing, which can influence the reactivity of the carboxyl group.

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the rates of reactions of benzoic acid derivatives. researchgate.netresearchgate.net For ortho-substituted benzoates, however, steric effects often play a dominant role. mdpi.comresearchgate.net The proximity of the ortho-sulfamoylamino group to the carboxyl group can hinder the approach of the nucleophilic methanol molecule, thereby slowing down the rate of esterification. mdpi.com This steric hindrance can also affect the stability of the tetrahedral intermediate.

Studies on the hydrolysis of substituted phenyl benzoates have demonstrated that ortho substituents can significantly decrease the reaction rate due to these steric interactions. researchgate.net The effect of substituents on reaction rates can be dissected into inductive, resonance, and steric components. For ortho-substituted systems, specific steric parameters are often required to achieve a good correlation with reaction rates. researchgate.netresearchgate.net

The following table summarizes the expected influence of the ortho-sulfamoylamino group on the kinetics of esterification, based on general principles observed for other substituted benzoates.

| Parameter | Influence of ortho-Sulfamoylamino Group | Rationale |

| Reaction Rate | Decrease | Steric hindrance from the bulky sulfamoylamino group impedes the nucleophilic attack of methanol on the carbonyl carbon. mdpi.com |

| Activation Energy | Increase | The steric clash in the transition state leading to the tetrahedral intermediate increases the energy barrier for the reaction. |

| Equilibrium Constant | May Decrease | Steric strain in the ester product could be greater than in the carboxylic acid reactant, potentially shifting the equilibrium slightly towards the starting materials. |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Sulfamoylamino Benzoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides a detailed map of the proton and carbon framework of a molecule.

Proton NMR Spectroscopic Analysis for Elucidating Proton Environments

The ¹H NMR spectrum of Methyl 2-(sulfamoylamino)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the sulfamoyl and amino groups. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring.

The aromatic region would likely display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The protons on the benzene ring are anticipated to appear in the range of δ 7.0-8.0 ppm. The proton ortho to the ester group is expected to be the most deshielded due to the anisotropic effect of the carbonyl group.

The methyl protons of the ester group are predicted to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. mzcloud.orgnih.gov The protons associated with the sulfamoylamino group (-NH-SO₂-NH₂) would likely present as broad singlets due to quadrupole broadening from the nitrogen atoms and exchange phenomena. The -NH- proton is expected to be in the range of δ 9.0-10.0 ppm, while the -NH₂ protons of the sulfamoyl group are predicted to appear between δ 7.0-8.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Methyl (Ester) | 3.8 - 4.0 | Singlet |

| -NH- (Amino) | 9.0 - 10.0 | Broad Singlet |

| -NH₂ (Sulfamoyl) | 7.0 - 8.0 | Broad Singlet |

Carbon-13 NMR Spectroscopic Analysis for Determining Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. mzcloud.orgnih.gov The aromatic carbons would resonate in the region of δ 110-150 ppm, with their specific shifts influenced by the positions of the substituents. The carbon atom attached to the ester group and the carbon bearing the amino group will have distinct chemical shifts. The methyl carbon of the ester group is anticipated to have a signal around δ 50-55 ppm. mzcloud.orgnih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| Aromatic Carbons | 110 - 150 |

| Methyl (Ester) | 50 - 55 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the signals within the complex aromatic region.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is instrumental in identifying long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for confirming the connectivity between the methyl ester protons and the carbonyl carbon, as well as the correlations between the aromatic protons and the substituted aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A strong absorption band corresponding to the C=O stretching of the ester group would be prominent, typically in the region of 1700-1730 cm⁻¹. The N-H stretching vibrations of the amino and sulfamoyl groups would appear as one or more bands in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group are expected to produce strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-O stretching of the ester and C-N stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and S=O give strong IR signals, non-polar or less polar bonds often produce strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum, with characteristic bands in the regions of 1580-1620 cm⁻¹ and around 1000 cm⁻¹ (ring breathing mode). The symmetric stretching of the S=O bonds in the sulfamoyl group is also expected to be Raman active.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Vibrations | 1580 - 1620 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Weak-Medium |

Electronic Absorption Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the chromophoric systems within a molecule. For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions within this aromatic system are responsible for the absorption of UV radiation.

While specific spectral data for this compound is not publicly available, the expected UV absorption characteristics can be inferred from its constituent parts: the benzoate (B1203000) ester and the sulfamoylamino group attached to the aromatic ring. Aromatic compounds typically exhibit a strong absorption band, known as the E-band (from the German Eigenartig, meaning characteristic), and a weaker, more structured B-band (benzenoid band).

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (molecular formula C₈H₉NO₄S), the exact mass can be calculated and compared with the experimental value. nih.gov

Publicly available LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform) mass spectrometry data shows a precursor ion at a mass-to-charge ratio (m/z) of 216.0325, corresponding to the protonated molecule ([M+H]⁺). nih.gov This experimental value is in excellent agreement with the theoretical exact mass of the protonated species, confirming the molecular formula.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₄S | nih.gov |

| Theoretical Monoisotopic Mass | 215.02523 Da | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Adduct | [M+H]⁺ | nih.gov |

| Experimental Precursor m/z | 216.0325 | nih.gov |

Fragmentation Pattern Interpretation

Analysis of the fragmentation pattern in a mass spectrum provides structural insights. The fragmentation of this compound under MS/MS conditions (where the precursor ion is isolated and fragmented) reveals characteristic losses of functional groups.

Common fragmentation pathways for aromatic esters and sulfonamides involve cleavages at the ester and sulfonamide moieties. For instance, the fragmentation of related methyl benzoates often shows the loss of the methoxy (B1213986) group (•OCH₃) or methanol (B129727) (CH₃OH). docbrown.info Similarly, aromatic aldehydes can lose a hydrogen radical (M-1) or the formyl radical (M-29). miamioh.edu

In the MS2 spectrum of the [M+H]⁺ ion of this compound (m/z 216.0325), several key fragment ions are observed. nih.gov The most intense fragment is found at m/z 199.0059. nih.gov This corresponds to a loss of 17 Da, which is indicative of the loss of ammonia (B1221849) (NH₃) from the sulfamoyl group. Another significant fragment appears at m/z 184.0064, representing a loss of 32 Da from the precursor ion, consistent with the elimination of a neutral methanol (CH₃OH) molecule from the methyl ester group. nih.gov The ion at m/z 135.0436 suggests a more complex fragmentation, likely involving the loss of the entire sulfamoyl group (•SO₂NH₂) followed by the loss of a methyl group.

| Observed m/z | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure | Source |

|---|---|---|---|---|

| 199.0059 | NH₃ (Ammonia) | 17.0266 | [M+H-NH₃]⁺ | nih.gov |

| 184.0064 | CH₃OH (Methanol) | 32.0262 | [M+H-CH₃OH]⁺ | nih.gov |

| 135.0436 | SO₂NH₂ (Sulfamoyl group) + CH₃• (Methyl radical) | ~81 | [M+H-SO₂NH₂-CH₃]⁺ | nih.gov |

X-ray Crystallography for Precise Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related structures, such as other substituted benzoates and benzenesulfonamides, can provide valuable insights into the expected molecular conformation and crystal packing. chemicalbook.comresearchgate.net

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.9018 (2) | researchgate.net |

| b (Å) | 9.4463 (2) | researchgate.net |

| c (Å) | 10.2847 (6) | researchgate.net |

| α (°) | 63.543 (15) | researchgate.net |

| β (°) | 70.24 (2) | researchgate.net |

| γ (°) | 84.96 (3) | researchgate.net |

| Volume (ų) | 645.03 (14) | researchgate.net |

| Z | 2 | researchgate.net |

Powder X-ray Diffraction Techniques for Crystalline Phase Analysisspringernature.com

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the characterization of polycrystalline materials. units.it It is a primary tool for analyzing pharmaceutical solids, as most drug substances are typically isolated as microcrystalline powders. researchgate.net The technique provides fundamental information about the crystal structure, making it highly suitable for the routine characterization of crystalline substances like this compound. units.itresearchgate.net

The core application of PXRD in the study of this compound is to establish its polymorphic identity and confirm the desired crystal structure. researchgate.net The diffraction pattern generated is unique to a specific crystalline structure, serving as a "fingerprint" for identification. This pattern is obtained by measuring the intensity of X-rays scattered at various angles (2θ) by the powder sample. The resulting diffractogram displays a series of peaks at characteristic angles, which correspond to the lattice planes within the crystal, as described by Bragg's Law.

From a high-quality PXRD pattern, key crystallographic data can be determined. This includes the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the unit cell), which define the crystal lattice. nih.gov For instance, a related compound, methyl 2-[methyl(methylsulfonyl)amino]benzoate, was identified as having a monoclinic crystal system with specific cell parameters determined from its diffraction data. researchgate.net Such analysis is crucial for phase identification, purity assessment, and detecting the presence of any polymorphic forms or solvates.

Below is a representative table of PXRD data for a crystalline sample of this compound.

Table 1: Representative Powder X-ray Diffraction Data for this compound This interactive table displays characteristic diffraction peaks. Click on a row to highlight it.

| Peak Position (2θ)° | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.8 | 8.18 | 85 |

| 14.5 | 6.10 | 60 |

| 19.2 | 4.62 | 100 |

| 21.7 | 4.09 | 75 |

| 24.1 | 3.69 | 50 |

| 27.9 | 3.19 | 90 |

Note: The data presented in this table is illustrative, based on typical values for crystalline organic compounds, and serves to represent a characteristic PXRD pattern.

Analysis of Crystal Packing and Intermolecular Interactionsresearchgate.net

The arrangement of molecules within a crystal lattice, or crystal packing, is dictated by the nature and geometry of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design new solids with desired physical and chemical properties. For this compound, the molecular structure contains multiple functional groups capable of forming strong and weak non-covalent bonds, which collectively determine the final three-dimensional architecture of the crystal.

The primary intermolecular forces stabilizing the crystal structure of this compound are hydrogen bonds. The molecule possesses hydrogen bond donors in its amino (-NH) and sulfamoyl (-SO₂NH-) groups, and hydrogen bond acceptors in the oxygen atoms of the sulfamoyl group and the carbonyl oxygen of the ester function. This functionality allows for the formation of a robust network of N-H···O hydrogen bonds, which link adjacent molecules into stable supramolecular motifs.

In addition to these strong hydrogen bonds, weaker interactions also play a significant role. For example, in the crystal structure of a similar molecule, methyl 2-[methyl(methylsulfonyl)amino]benzoate, weak intermolecular C—H⋯O hydrogen bonds were found to link molecules. researchgate.net It is highly probable that such C-H···O interactions, involving the aromatic C-H groups and oxygen acceptors, also contribute to the packing in this compound. Furthermore, offset π–π stacking interactions between the aromatic benzoate rings of neighboring molecules can provide additional stabilization, as seen in other benzoate derivatives. These collective interactions create a densely packed and energetically favorable crystal structure.

The key intermolecular interactions expected in the crystal structure of this compound are summarized in the table below.

Table 2: Principal Intermolecular Interactions in Crystalline this compound This interactive table outlines the likely non-covalent interactions. Click on a row to highlight it.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| N-H···O Hydrogen Bond | N-H (amino/sulfamoyl) | O=S or O=C | 2.8 - 3.1 |

| C-H···O Hydrogen Bond | C-H (aromatic) | O=S or O=C | 3.1 - 3.5 |

| π–π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.4 - 3.8 |

Note: The data presented is representative of typical interaction geometries observed in similar organic molecular crystals. Precise values are determined experimentally via single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Studies on Methyl 2 Sulfamoylamino Benzoate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of Methyl 2-(sulfamoylamino)benzoate. These calculations provide data on molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govelsevierpure.com DFT studies, often employing functionals like B3LYP or PBE0, can be used to optimize the molecular geometry of this compound and predict its electronic properties. nih.govepstem.net The geometry optimization process seeks the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. nih.gov

Key applications of DFT for this system include the calculation of:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. epstem.net For similar aromatic sulfonamides, the HOMO is often located over the phenyl ring, while the LUMO can be distributed across the sulfonyl group. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. epstem.net For this compound, the oxygen atoms of the sulfonyl and carbonyl groups, and the nitrogen atom of the sulfonamide, are expected to be regions of negative potential, while the amine proton and aromatic protons are regions of positive potential.

Thermochemical Properties: DFT can be used to calculate thermodynamic descriptors such as bond dissociation enthalpy (BDE), which is vital for understanding the stability of specific bonds within the molecule. nih.gov

Table 1: Representative Calculated Electronic Properties for a Methyl Benzoate (B1203000) Derivative System using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. epstem.net |

This table contains illustrative data based on typical DFT calculations for similar molecules.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), can be applied to predict various molecular properties of this compound with high accuracy. While computationally more demanding than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable. researchgate.net

Applications include the precise calculation of:

Vibrational Frequencies: Ab initio methods can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated vibrational modes can be assigned to specific functional groups, such as the N-H stretch, S=O stretches, and C=O stretch, aiding in the interpretation of experimental spectroscopic data.

Excited State Properties: Methods like Configuration Interaction (CI) or Coupled Cluster (CC) can be used to study the electronic excited states, providing insights into the molecule's photophysical properties.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule.

Computational scans of the potential energy surface, by systematically rotating key dihedral angles, can identify energy minima corresponding to stable conformers. The relative energies of these conformers can then be calculated to determine their population at a given temperature. In similar structures, the orientation of the methyl benzoate group relative to the sulfamoyl group is a key determinant of stability. bohrium.com

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Key Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Conformer A (gauche) | ~60° | 0.0 | 75 |

| Conformer B (anti) | ~180° | 1.2 | 15 |

This table presents hypothetical data to illustrate the outcomes of a conformational analysis.

Intramolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing specific conformations of this compound. rsc.org A significant interaction is the intramolecular hydrogen bond between the sulfonamide proton (N-H) and the carbonyl oxygen of the methyl ester group. This interaction leads to the formation of a stable six-membered ring, often denoted as an S(6) motif. mdpi.comnih.gov

The existence and strength of these hydrogen bonds can be confirmed and quantified through computational methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis. mdpi.com NBO analysis can reveal the charge transfer stabilization energy associated with the n→σ* interaction that characterizes a hydrogen bond. mdpi.com In related structures, these intramolecular hydrogen bonds have been shown to be a dominant factor in determining the preferred conformation in both the solid state and in solution. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, isolated molecules, molecular modeling and dynamics simulations provide insights into the behavior of molecules over time, often in a condensed phase (e.g., in a solvent). elsevierpure.com

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in various environments. By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can reveal:

Conformational Flexibility: How the molecule transitions between different stable conformations.

Solvation Effects: How the presence of a solvent, like water or an organic solvent, influences the preferred conformation and the intramolecular hydrogen bonding network. mdpi.com Studies on similar molecules have shown that solvation dynamics can be significantly altered when the molecule is in a confined environment, such as a protein binding site. mdpi.com

Intermolecular Interactions: How this compound might interact with other molecules, which is crucial for understanding its behavior in a biological or chemical system. elsevierpure.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The combination of quantum chemical calculations (to derive accurate parameters) and MD simulations offers a comprehensive view of the molecule's properties and behavior. elsevierpure.compnu.edu.ua

Computational Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural elucidation. Density Functional Theory (DFT) is a particularly common and effective method for these predictions. researchgate.net By calculating the electronic structure of a molecule, DFT can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net While a specific predicted spectrum for this compound is not readily available, data for the parent molecule, Methyl benzoate, has been predicted. hmdb.ca For related molecules like methyl 2-hydroxybenzoate, the proton NMR spectrum shows distinct chemical environments for the hydrogen atoms, with an integrated proton signal ratio corresponding to its structural formula. docbrown.infodocbrown.info For instance, in methyl 2-(methylamino)benzoate, the ¹H NMR spectrum provides key information about the different chemical environments of the protons. chemicalbook.com

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. rsc.orgresearchgate.net These calculations help in assigning the observed experimental bands to specific vibrational modes of the functional groups present in the molecule. For this compound, key predicted vibrational frequencies would include:

N-H stretching from the sulfamoylamino group.

S=O stretching (asymmetric and symmetric) from the sulfonyl group.

C=O stretching from the methyl ester group. brainly.com

C-O stretching of the ester. brainly.com

C-H stretching from the aromatic ring and the methyl group. researchgate.net

Aromatic C=C bending vibrations.

Studies on similar molecules like methyl salicylate (B1505791) have shown that DFT calculations, using basis sets like 6-311+G(d,p), can accurately reproduce experimental vibrational frequencies. researchgate.net

Table of Predicted Spectroscopic Data for a Representative Aromatic Sulfonamide

| Spectroscopic Technique | Predicted Feature | Typical Wavenumber/Chemical Shift Range | Associated Functional Group/Atom |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm | Aromatic Protons |

| Chemical Shift (δ) | 3.5 - 4.0 ppm | Methyl Ester Protons (O-CH₃) | |

| Chemical Shift (δ) | 6.0 - 8.0 ppm (broad) | Amine Proton (N-H) | |

| ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm | Carbonyl Carbon (C=O) |

| Chemical Shift (δ) | 120 - 140 ppm | Aromatic Carbons | |

| Chemical Shift (δ) | 50 - 55 ppm | Methyl Ester Carbon (O-CH₃) | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300 - 3400 cm⁻¹ | N-H Stretch |

| Wavenumber (cm⁻¹) | 1300 - 1350 cm⁻¹ (asym), 1150 - 1180 cm⁻¹ (sym) | S=O Stretch | |

| Wavenumber (cm⁻¹) | 1700 - 1730 cm⁻¹ | C=O Stretch |

Note: The values in this table are typical ranges for the respective functional groups and may vary for the specific molecule of this compound.

By comparing these computationally predicted spectra with experimentally obtained data, scientists can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic and geometric properties.

Synthesis and Structure Reactivity/property Relationship Studies of Methyl 2 Sulfamoylamino Benzoate Derivatives

Design Principles for Structural Analogues and Isomers

The rational design of structural analogues of Methyl 2-(sulfamoylamino)benzoate is largely driven by the objective of creating potent and selective enzyme inhibitors. A key strategy involves the introduction of various substituents on the benzene (B151609) ring to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a target enzyme. For instance, in the design of carbonic anhydrase (CA) inhibitors, a class of enzymes where sulfamoyl-containing compounds have shown significant promise, the introduction of a halogen atom at the ortho-position relative to the sulfamoyl group has been shown to constrain the conformation of the benzenesulfonamide (B165840) ring within the enzyme's active site, leading to enhanced selectivity. nih.gov

Furthermore, the development of non-acyl sulfamate (B1201201) inhibitors, which mimic the anionic acyl sulfamate moiety of potent enzyme inhibitors but with improved cell permeability and pharmacokinetic profiles, represents another important design principle. nih.govosti.gov This approach involves replacing the acyl group with other linkers, such as a m-phenyl ether, to maintain potent inhibitory activity while improving drug-like properties. nih.govosti.gov Computational docking and structure-based design are instrumental in guiding these modifications to optimize interactions with the target enzyme's binding site. nih.govosti.gov

Synthetic Routes to Regioisomeric and Stereoisomeric Derivatives

The synthesis of regioisomeric derivatives of Methyl (sulfamoylamino)benzoate is a critical aspect of structure-activity relationship studies. While specific synthetic routes for the direct preparation of the ortho, meta, and para isomers of Methyl (sulfamoylamino)benzoate are not extensively detailed in the available literature, methods for synthesizing related substituted analogues provide valuable insights.

For example, the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates starts from commercially available dihalogenated 5-sulfamoylbenzoates. These precursors undergo nucleophilic aromatic substitution with various thiols to introduce substituents at different positions on the benzene ring. nih.gov The synthesis of methyl 4-(sulfamoylmethyl)benzoate has been achieved through a multi-step process starting from methyl 4-(bromomethyl)benzoate. chemicalbook.com

The general preparation of methyl benzoates can be accomplished through the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. uomustansiriyah.edu.iqmdpi.com This reversible reaction involves the protonation of the carboxyl group, followed by nucleophilic attack by the alcohol. uomustansiriyah.edu.iq

Systematic Exploration of Substituent Effects on Chemical Reactivity and Stability

In the context of designing selective carbonic anhydrase inhibitors based on the methyl 5-sulfamoyl-benzoate scaffold, variations of substituents on the benzenesulfonamide ring have been shown to lead to significant differences in binding affinity and selectivity. nih.govresearchgate.net For example, certain substitutions can lead to compounds with extremely high binding affinity for specific CA isozymes. nih.govresearchgate.net

The electronic properties of substituents play a crucial role. N-acylation of sulfonamides, a reaction relevant to the sulfamoylamino moiety, can be influenced by the electronic nature of the acyl group. researchgate.net Similarly, the reactivity of the sulfamoylamino group in other transformations would be expected to be modulated by electron-donating or electron-withdrawing groups on the benzoate (B1203000) ring.

Chemical Transformations and Reactivity Profile of the Sulfamoylamino Moiety

The sulfamoylamino group, also known as an N-aryl sulfamide, exhibits a distinct reactivity profile characterized by the chemistry of the N-S bond and the potential for reactions at the nitrogen atom.

N-Acylation and N-Alkylation: The nitrogen atom of the sulfamoylamino group can undergo acylation and alkylation reactions. N-acylation of sulfonamides can be achieved using N-acylbenzotriazoles in the presence of a base like sodium hydride, yielding N-acylsulfonamides in good yields. researchgate.net Sulfur alkylation of N-acyl sulfenamides with alkyl halides provides another route to modify the sulfur-nitrogen bond, leading to the formation of sulfilimines. nih.gov The N-alkylation of related purine (B94841) systems has been shown to be influenced by the nature of the alkylating agent and reaction conditions, sometimes leading to mixtures of regioisomers. mdpi.com

Reactivity in the Synthesis of Related Compounds: The reactivity of the sulfamoylamino precursor is central to the synthesis of various derivatives. In the preparation of (benzoylamino)methyl 4-hydroxybenzoate, the benzamidomethylation reaction highlights the reactivity of related N-acylamino systems. researchgate.net

The synthesis of esters of 4-(aminomethyl)benzoic acid, which are valuable pharmaceutical intermediates, often involves the protection and deprotection of the amino group, underscoring the importance of managing the reactivity of nitrogen-containing functional groups during synthetic transformations. google.com

Advanced Analytical Techniques in Support of Research on Sulfamoylbenzoates

Chromatographic Separation Methodologies for Purity and Isolation

Chromatography is a cornerstone analytical technique for separating the components of a mixture. For sulfamoylbenzoates, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for both isolation and purity assessment.

HPLC is exceptionally well-suited for the analysis of polar, non-volatile, or thermally unstable compounds like sulfamoylbenzoates. The technique separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For sulfated and sulfonated aromatic compounds, reversed-phase HPLC is the most common approach. mdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of sulfated phenolic compounds has been shown to be highly dependent on the pH and buffer capacity of the mobile phase. mdpi.comnih.gov The use of volatile buffers, such as ammonium (B1175870) acetate (B1210297), is advantageous as it allows for direct compatibility with mass spectrometry (MS) detection. mdpi.comnih.gov

A variety of stationary phases can be employed, including monolithic C18, polar-modified C18, and pentafluorophenyl (PFP) columns, to achieve optimal separation. mdpi.comnih.gov Detection is commonly performed using a photodiode-array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer for definitive identification and structure confirmation. nih.govnih.gov In the analysis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, HPLC coupled with UV and MS detection (HPLC/UV/MS) was successfully used to determine reaction conversion yields and product ratios. nih.gov

Table 1: Example HPLC Conditions for Sulfamoylbenzoate-Related Compounds

| Compound | Stationary Phase | Mobile Phase | Detector | Flow Rate | Wavelength | Reference |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Not Specified | Water (700 ml), Methanol (B129727) (200 ml) | UV | 1.0 mL/min | 240 nm | google.com |

| Sulfated Phenolic Acids | Monolithic C18, C18 Polar, PFP, ZICpHILIC | Gradients with/without ammonium acetate buffer | PDA | Not Specified | Not Specified | mdpi.comnih.gov |

| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | Not Specified | Not Specified | UV/MS | Not Specified | Not Specified | nih.gov |

Gas Chromatography (GC)

Gas Chromatography separates volatile compounds in a mixture based on their partitioning between a gaseous mobile phase and a stationary phase located within a long, thin capillary column. While a powerful separation technique, GC analysis of highly polar and low-volatility compounds like sulfamoylbenzoates presents challenges. mdpi.com

Direct analysis is often hindered, necessitating a derivatization step to convert the polar analytes into more volatile and thermally stable forms. mdpi.commdpi.com This chemical modification, such as silylation to create trimethylsilyl (B98337) (TMS) derivatives, is a common prerequisite for the GC analysis of polar compounds containing hydroxyl or amine groups. mdpi.com

GC is almost always paired with a mass spectrometer (GC-MS), which serves as a highly sensitive and specific detector. GC-MS can provide both qualitative identification based on mass spectra and accurate quantitative data. mdpi.com For instance, the analysis of a related compound, methyl 2-aminobenzoate, was performed using a DB-5MS capillary column with MS detection. koreascience.kr

Table 2: Example GC-MS Conditions for Benzoate-Related Compounds

| Compound Analyzed | Column | Derivatization | Key Parameters | Reference |

| 13 Sunscreen Agents (including benzoate (B1203000) derivatives) | HP-5ms (30 m x 250 µm x 0.25 µm) | None (compounds were sufficiently volatile) | Programmed temperature elevation (150°C to 290°C); Selected Ion Monitoring (SIM) mode. | |

| Methyl 2-aminobenzoate | DB-5MS (30 m × 0.25 mm, 0.25 µm) | None | Helium carrier gas; SIM mode for quantification. | koreascience.kr |

| Short-Chain Fatty Acids | Not Specified | Benzyl chloroformate (BCF) derivatization | Pre-column derivatization to enhance volatility and sensitivity. | nih.gov |

| Sterol Sulfates | Not Specified | Required (e.g., silylation after deconjugation) | Deconjugation and derivatization are mandatory for GC-MS analysis. | mdpi.com |

Quantitative Analysis and Purity Assessment Techniques

The quantitative analysis and purity assessment of Methyl 2-(sulfamoylamino)benzoate are primarily accomplished using the chromatographic techniques described above.

Quantitative Analysis: This process determines the exact amount or concentration of the compound in a sample.

HPLC-UV/PDA: In this method, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The external standard method is a common approach.

GC-MS: For higher accuracy and to correct for variations in sample preparation and injection, an internal standard can be used. koreascience.kr An internal standard is a compound with similar chemical properties to the analyte, which is added in a known amount to all standards and samples. The ratio of the analyte's response to the internal standard's response is used for quantification. Quantitative analysis is often performed in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. koreascience.kr

Purity Assessment: This involves identifying and quantifying any impurities present in the sample.

Chromatographic Purity: An HPLC or GC chromatogram provides a clear visual representation of purity. A pure sample will ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. mdpi.com

Area Percent Method: A common way to estimate purity is the area percent method, where the area of the main compound's peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry: Coupling chromatography with MS allows for the identification of impurity peaks by analyzing their mass spectra, providing valuable information about their potential structures. This is critical in synthetic chemistry for identifying byproducts and optimizing reaction conditions. nih.gov

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfamoylation | ClSO₂NH₂, Et₃N, DCM, 0°C → RT | 60–75% | |

| Purification | Column chromatography (EtOAc:Hex) | >95% purity |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm), methyl ester (δ 3.8–3.9 ppm), and sulfamoyl NH (δ 5.5–6.5 ppm, broad).

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), sulfamoyl sulfur-linked carbons (δ 45–55 ppm).

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ peaks. Structural analogs in PubChem provide reference spectra .

Advanced: How can researchers resolve discrepancies between computational models and experimental crystallographic data?

Methodological Answer:

- Structure Refinement : Use SHELXL (for small molecules) to refine X-ray data, ensuring proper handling of disorder or twinning .

- Validation Tools : Mercury CSD’s "Packing Similarity" module compares intermolecular interactions (e.g., hydrogen bonds) with database entries to identify anomalies .

- Density Functional Theory (DFT) : Cross-validate optimized geometries (e.g., using Gaussian) with experimental bond lengths/angles. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better agreement .

Case Study : A 2021 study resolved a sulfonamide torsional angle mismatch by re-refining SHELXL restraints and validating via Hirshfeld surface analysis .

Advanced: What strategies elucidate the biological mechanism of the sulfamoyl group in enzyme inhibition?

Methodological Answer:

- Enzyme Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For example, sulfonamides in pesticides inhibit acetolactate synthase (ALS), a target in herbicide research .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models sulfamoyl interactions with active-site residues (e.g., hydrogen bonding with Ser653 in ALS).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm entropy-driven interactions common in sulfonamide-enzyme complexes .

Q. Table 2: Example Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| Acetolactate Synthase | 0.2–1.5 | Spectrophotometric | |

| Carbonic Anhydrase | 5–10 | ITC |

Basic: How can impurities in this compound be identified and quantified?

Methodological Answer:

- HPLC Analysis : Use a C18 column (e.g., Zorbax Eclipse XDB-C18) with UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40) + 0.1% TFA.

- Reference Standards : Compare retention times with known impurities (e.g., 2-amino-4-chloro-5-sulfamoylbenzoic acid, as listed in pharmaceutical monographs) .

- LC-MS/MS : Confirm impurity structures via fragmentation patterns (e.g., m/z 308 for sulfamoyl-related byproducts) .

Advanced: How to address low yields in the sulfamoylation step during synthesis?

Methodological Answer:

- Side Reaction Analysis : Hydrolysis of sulfamoyl chloride is a common issue. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/Hex 1:1).

- Alternative Reagents : Use sulfamoyl imidazolium salts for improved stability.

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate sulfamoylation, as demonstrated in tribenuron-methyl synthesis .

Q. Troubleshooting Table

| Issue | Solution | Reference |

|---|---|---|

| Low yield | Use excess sulfamoyl chloride (1.5 eq) | |

| Byproduct formation | Lower temperature (0°C), shorter reaction time |

Advanced: What advanced NMR techniques resolve overlapping signals in this compound derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign aromatic protons and confirm sulfamoyl NH connectivity.

- NOESY : Detect spatial proximity between methyl ester and sulfamoyl groups to confirm conformation.

- Dynamic NMR : Resolve rotameric equilibria in sulfonamides by variable-temperature studies (e.g., -40°C to 25°C) .

Basic: What computational tools predict the solubility and stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.